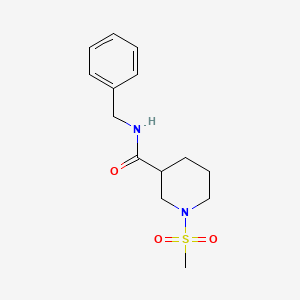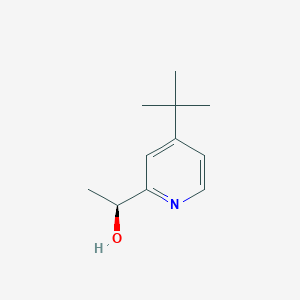
3-(4-Fluoropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Fluoropyridin-2-yl)propanoic acid” is an organic compound used in various fields of research and industry. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.155 .
Molecular Structure Analysis
The InChI code for “3-(4-Fluoropyridin-2-yl)propanoic acid” is 1S/C8H8FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) . This indicates the presence of a fluoropyridinyl group attached to a propanoic acid group.Physical And Chemical Properties Analysis
“3-(4-Fluoropyridin-2-yl)propanoic acid” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
PPAR Agonists
The design and synthesis of triple-acting PPARα, -γ, and -δ agonists have been investigated using 3-(4-fluoropyridin-2-yl)propanoic acid derivatives. These compounds exhibit promising activity in regulating lipid metabolism, glucose homeostasis, and inflammation. Their triple-acting profile makes them attractive candidates for treating metabolic disorders such as diabetes and dyslipidemia .
Superelectrophilic Activation Reactions
Researchers have developed novel methods for synthesizing 3-aryl-3-(furan-2-yl)propenoic acid derivatives based on hydroarylation reactions. These reactions occur under superelectrophilic activation conditions, often using triflic acid (TfOH) as the catalyst. The resulting compounds find applications in organic synthesis and materials science .
Agrochemicals and Crop Protection
Fluorine-containing substituents enhance the properties of agrochemicals. Incorporating fluorine atoms into lead structures improves the bioavailability, environmental persistence, and efficacy of pesticides and herbicides. While not directly related to 3-(4-fluoropyridin-2-yl)propanoic acid, this broader context highlights the importance of fluorinated compounds in agriculture .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
3-(4-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-4-10-7(5-6)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVAJOWVOGNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoropyridin-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)


![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)